molecular formula C11H12BrFO B13183572 (2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane

(2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane

Cat. No.: B13183572
M. Wt: 259.11 g/mol
InChI Key: NOKOVJVOWHZAQH-ONGXEEELSA-N
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Description

(2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane is a chiral compound that belongs to the class of oxolanes. Oxolanes are five-membered ring compounds containing one oxygen atom. The presence of bromomethyl and fluorophenyl groups in this compound makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors.

    Fluorination: The fluorophenyl group is introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclization: The final step involves cyclization to form the oxolane ring, which can be achieved through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cycloaddition Reactions: The oxolane ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce alcohols.

Scientific Research Applications

(2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl and fluorophenyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-2-(Chloromethyl)-4-(4-fluorophenyl)oxolane: Similar structure with a chloromethyl group instead of bromomethyl.

    (2S,4R)-2-(Bromomethyl)-4-(4-chlorophenyl)oxolane: Similar structure with a chlorophenyl group instead of fluorophenyl.

    (2S,4R)-2-(Bromomethyl)-4-(4-methylphenyl)oxolane: Similar structure with a methylphenyl group instead of fluorophenyl.

Uniqueness

(2S,4R)-2-(Bromomethyl)-4-(4-fluorophenyl)oxolane is unique due to the presence of both bromomethyl and fluorophenyl groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C11H12BrFO

Molecular Weight

259.11 g/mol

IUPAC Name

(2S,4R)-2-(bromomethyl)-4-(4-fluorophenyl)oxolane

InChI

InChI=1S/C11H12BrFO/c12-6-11-5-9(7-14-11)8-1-3-10(13)4-2-8/h1-4,9,11H,5-7H2/t9-,11-/m0/s1

InChI Key

NOKOVJVOWHZAQH-ONGXEEELSA-N

Isomeric SMILES

C1[C@@H](CO[C@@H]1CBr)C2=CC=C(C=C2)F

Canonical SMILES

C1C(COC1CBr)C2=CC=C(C=C2)F

Origin of Product

United States

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